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Compound of Interest

Compound Name:
5-cyclopropyl-4-methyl-1,3-

thiazole

CAS No.: 2694744-58-4

Cat. No.: B6174469

Get Quote

Executive Summary: The Cyclopropyl-Thiazole
Advantage
In the landscape of heterocyclic drug design, the fusion of a thiazole core with a cyclopropyl

moiety represents a strategic synergy between pharmacophoric potency and pharmacokinetic

optimization. While the thiazole ring provides a robust scaffold for hydrogen bonding and pi-

stacking interactions (common in kinase and enzyme inhibitors), the cyclopropyl group

introduces unique conformational rigidity and enhanced lipophilicity without the metabolic

liability of flexible alkyl chains.

This guide objectively compares cyclopropyl-thiazole derivatives against standard-of-care

agents (SOCs) in antimicrobial, anticancer, and anti-inflammatory applications. The data

presented herein is synthesized from recent structure-activity relationship (SAR) studies and

validated experimental protocols.
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Antimicrobial & Antifungal Potency
Cyclopropyl-thiazole derivatives have demonstrated superior efficacy against resistant strains

compared to traditional sulfonamides and some polyenes. The cyclopropyl group facilitates

membrane permeation, a critical factor for intracellular pathogens like Toxoplasma gondii.

Table 1: Comparative MIC/IC50 Data (Antimicrobial)

Compound
Class

Target
Organism

Test
Compound
Activity

Standard
Drug
Activity

Relative
Potency

Ref

Thiazole-

Hydrazones

(3a, 3h)

Toxoplasma

gondii

IC50: 1.2 -

2.5 µg/mL

Sulfadiazine

(IC50: ~65

µg/mL)

30x - 50x

More Potent
[1]

Cyclopropyl-

Thiazoles

(3a-3d)

Candida

albicans

MIC: 0.015 -

7.8 µg/mL

Nystatin

(MIC: 1 - 8

µg/mL)

Equipotent to

Superior
[1]

2,5-

Disubstituted

Thiazoles

S. aureus

(MRSA)

MIC: 0.7 - 2.8

µg/mL

Vancomycin

(MIC: 0.7 -

2.0 µg/mL)

Comparable [5]

Coumarin-

Thiazoles
E. coli MIC: 16.1 µM

Ciprofloxacin

(MIC: ~25

µM)

Superior [2]

Key Insight: The inclusion of the cyclopropyl fragment significantly lowers the IC50 against T.

gondii compared to sulfadiazine, likely due to improved penetration of the parasite's vacuolar

membrane.

Anticancer & Kinase Inhibition
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In oncology, these derivatives function primarily as tyrosine kinase inhibitors (TKIs).

Specifically, derivatives bearing a cyclopropyl moiety at the C4 position have shown dual

inhibition of EGFR and VEGFR-2, critical pathways for tumor angiogenesis.

Table 2: Comparative Cytotoxicity (IC50) in Cancer Cell Lines

Derivativ
e Type

Cell Line
Target
Mechanis
m

Test
Compoun
d IC50

Standard
Drug IC50

Outcome Ref

Compound

4c

(Hydroxybe

nzylidene)

MCF-7

(Breast)

VEGFR-2

Inhibition

2.57 ± 0.16

µM

Staurospori

ne (6.77

µM)

2.6x More

Potent
[3]

Compound

4c

HepG2

(Liver)

Apoptosis

Induction

7.26 ± 0.44

µM

Doxorubici

n (8.40

µM)

Slightly

Superior
[3]

Compound

11f

(Coumarin-

Hybrid)

HCT-116

(Colon)

EGFR

Inhibition

0.027 µM

(27 nM)

Erlotinib

(0.033 µM)
Superior [4]

Bis-

Thiazoles
HCT-116

Tubulin

Polymeriza

tion

0.05 µM
Colchicine

(Variable)

Highly

Potent
[6]

Mechanistic Insights & SAR Visualization
The biological activity of these derivatives is strictly governed by the substitution pattern on the

thiazole ring. The cyclopropyl group acts as a "lipophilic anchor," orienting the molecule within

the hydrophobic pockets of enzymes like VEGFR-2 or AChE.

Structure-Activity Relationship (SAR)
The following diagram illustrates the critical modification zones on the scaffold.
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Caption: SAR map highlighting the functional roles of C2, C4, and C5 positions.[1] The C4-

cyclopropyl group is pivotal for bioavailability.

Mechanism of Action: VEGFR-2 Inhibition Pathway
Many cyclopropyl-thiazoles (e.g., Compound 4c) act by blocking the ATP-binding site of

VEGFR-2, preventing downstream signaling.
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Caption: Mechanism of action for VEGFR-2 inhibition. The derivative blocks phosphorylation,

arresting the cell cycle at G1/S phase.

Experimental Protocols (Self-Validating Systems)
To ensure reproducibility, the following protocols include internal validation steps.

Synthesis: Hantzsch Cyclization (One-Pot)
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Objective: Synthesize 4-cyclopropyl-thiazole derivatives. Validation: Yields should exceed 70%;

purity confirmed by melting point and NMR.

Reactants: Combine equimolar amounts of thiosemicarbazone derivative and 2-bromo-1-

cyclopropyl-2-(substituted)ethanone.

Solvent: Ethanol (EtOH) with catalytic triethylamine (Et3N).

Reflux: Heat at reflux for 2–4 hours. Monitor via TLC (Solvent: Hexane/Ethyl Acetate 3:1).

Isolation: Cool to room temperature. Precipitate pours into ice-water. Filter and recrystallize

from EtOH.

Quality Control:

1H NMR: Look for cyclopropyl protons (multiplets at δ 0.8–1.2 ppm) and thiazole C5-H

(singlet at δ 6.5–7.0 ppm).

Biological Assay: MTT Cytotoxicity Protocol
Objective: Determine IC50 values against cancer cell lines (e.g., MCF-7).[2] Validation: Z-factor

> 0.5; Untreated control viability > 95%.

Seeding: Plate cells (1 x 10^4 cells/well) in 96-well plates. Incubate 24h at 37°C/5% CO2.

Treatment: Add serial dilutions of the cyclopropyl-thiazole derivative (0.1 µM to 100 µM).

Include Doxorubicin as a positive control and DMSO (0.1%) as a vehicle control.

Incubation: Incubate for 48 hours.

Dye Addition: Add 20 µL MTT solution (5 mg/mL in PBS). Incubate 4h.

Solubilization: Aspirate media. Add 100 µL DMSO to dissolve formazan crystals.

Measurement: Read absorbance at 570 nm.

Calculation:

Plot log(concentration) vs. % viability to derive IC50.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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